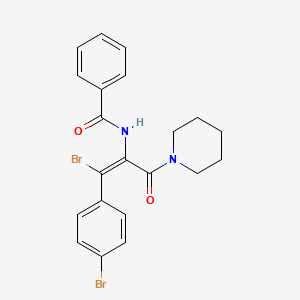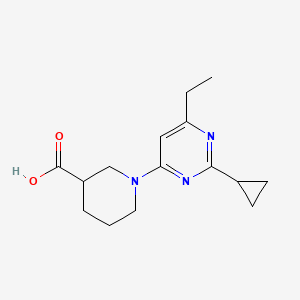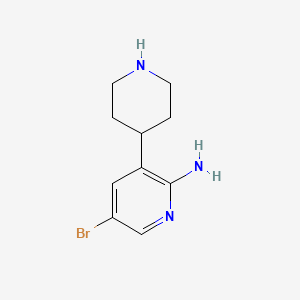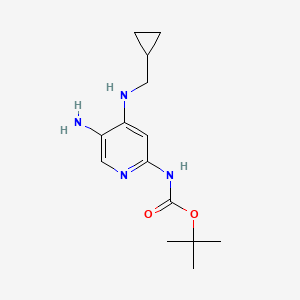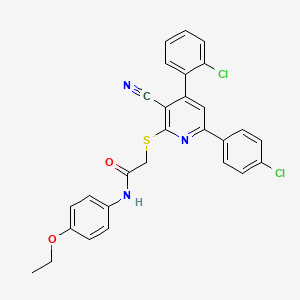
(2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a 2-chlorophenyl group and a 4,5-dimethyl-1,2,4-triazole moiety connected via a methanamine linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and the triazole intermediate.
Formation of the Methanamine Linkage: The final step involves the formation of the methanamine linkage through a reductive amination reaction using formaldehyde and a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
科学研究应用
(2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent due to its triazole moiety.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, and in materials science for the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of (2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole moiety can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. For example, it may inhibit cytochrome P450 enzymes, leading to the disruption of sterol biosynthesis in fungi, thereby exhibiting antifungal activity. The compound’s ability to form hydrogen bonds and engage in π-π interactions enhances its binding affinity to various biological targets.
相似化合物的比较
Similar Compounds
(2-Chlorophenyl)(4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanamine: Similar structure but with phenyl groups instead of methyl groups.
(2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)ethanamine: Similar structure but with an ethanamine linkage instead of methanamine.
(2-Bromophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
(2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine is unique due to its specific combination of a 2-chlorophenyl group and a 4,5-dimethyl-1,2,4-triazole moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H13ClN4 |
|---|---|
分子量 |
236.70 g/mol |
IUPAC 名称 |
(2-chlorophenyl)-(4,5-dimethyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C11H13ClN4/c1-7-14-15-11(16(7)2)10(13)8-5-3-4-6-9(8)12/h3-6,10H,13H2,1-2H3 |
InChI 键 |
FPFCFEGNQYGCPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(N1C)C(C2=CC=CC=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


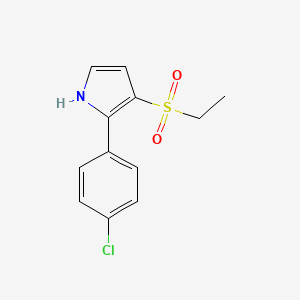
![1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid](/img/structure/B15055473.png)
![7-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15055488.png)
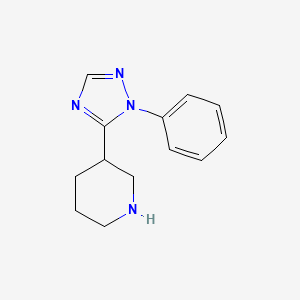
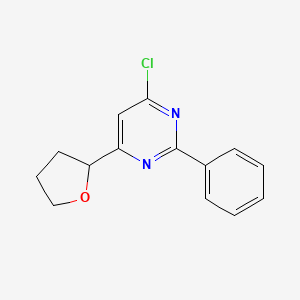
![7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15055506.png)
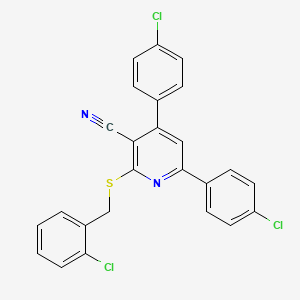
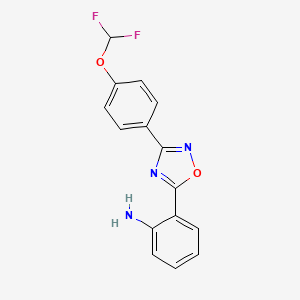
![2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15055519.png)
